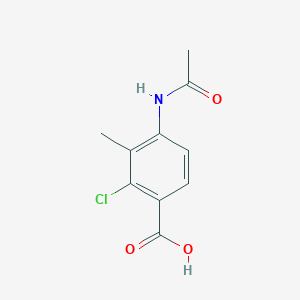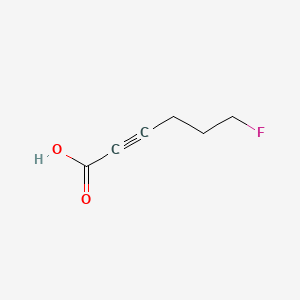
6-Fluorohex-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorohex-2-ynoic acid is an organic compound characterized by the presence of a fluorine atom attached to a hexynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohex-2-ynoic acid typically involves the introduction of a fluorine atom into a hexynoic acid structure. One common method is the fluorination of hex-2-ynoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting the triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorohex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products formed from these reactions include various fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Fluorohex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluorohex-2-ynoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Hex-2-ynoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Chlorohex-2-ynoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromohex-2-ynoic acid: Similar structure with a bromine atom, used in different chemical reactions and applications.
Uniqueness: 6-Fluorohex-2-ynoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity
Properties
Molecular Formula |
C6H7FO2 |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
6-fluorohex-2-ynoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |
InChI Key |
NFDFCJJTGUPXPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CC(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


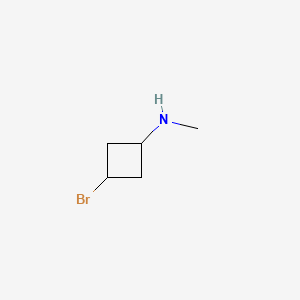
![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
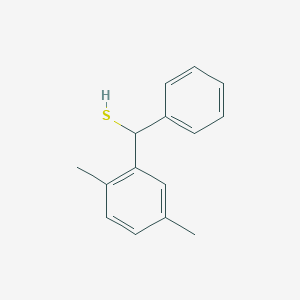
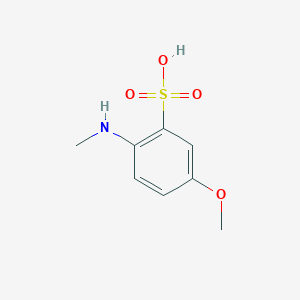
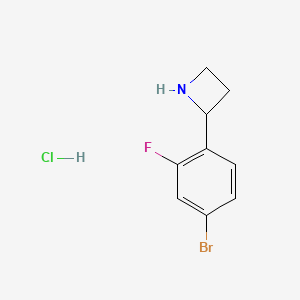
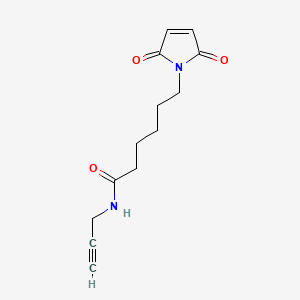
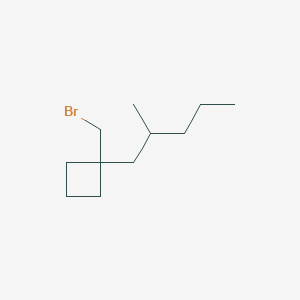
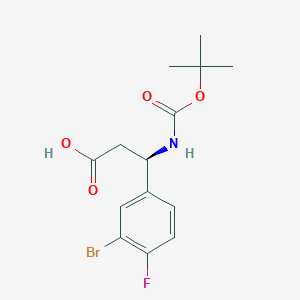
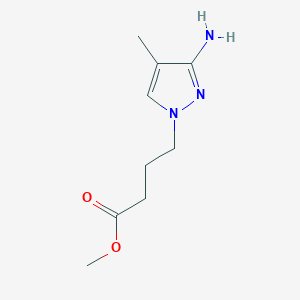
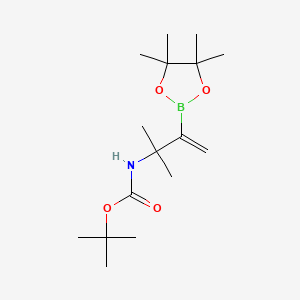
amine](/img/structure/B13488948.png)
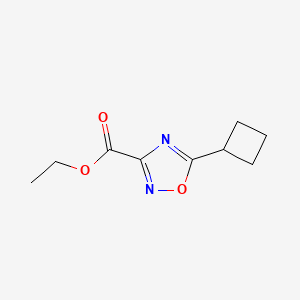
![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
